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Abstract
Maleic acid, the cis-isomer of butenedioic acid, presents a compelling case study in

stereochemistry, where its geometric configuration dictates a unique set of physical and

chemical properties distinct from its trans-isomer, fumaric acid. This guide provides a

comprehensive overview of the structure, stereochemistry, and key chemical properties of

maleic acid. It includes a detailed comparison with fumaric acid, quantitative data presented in

tabular format for ease of reference, and explicit experimental protocols for its synthesis,

isomerization, and characterization. Furthermore, this document visualizes key biochemical

pathways where the isomeric form is critical, offering valuable insights for researchers in

medicinal chemistry and drug development.

Introduction
Maleic acid, systematically named (2Z)-but-2-enedioic acid, is a dicarboxylic acid with the

chemical formula C₄H₄O₄.[1] Its defining structural feature is the presence of two carboxylic

acid groups on the same side (cis configuration) of the carbon-carbon double bond.[2] This

arrangement leads to significant intramolecular interactions, most notably intramolecular

hydrogen bonding, which profoundly influences its physical and chemical behavior in

comparison to its geometric isomer, fumaric acid.[3] Fumaric acid, the trans-isomer, has its

carboxylic acid groups on opposite sides of the double bond.[4] This fundamental difference in

stereochemistry results in marked distinctions in stability, solubility, acidity, and reactivity
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between the two isomers. Understanding these differences is crucial for applications ranging

from polymer synthesis to the design of pharmaceutical salts, where the choice of isomer can

significantly impact the final product's properties.

Molecular Structure and Stereochemistry
The molecular structure of maleic acid is characterized by a four-carbon chain with a double

bond between the second and third carbon atoms. The cis arrangement of the two carboxyl

groups imposes a planar conformation on the molecule.[3] This proximity of the carboxylic acid

groups allows for the formation of an intramolecular hydrogen bond, a key feature

distinguishing it from fumaric acid.[5]

Stereoisomerism: Maleic Acid vs. Fumaric Acid
Maleic acid and fumaric acid are classic examples of geometric isomers, also known as cis-

trans isomers.[2] This type of stereoisomerism arises from the restricted rotation around the

carbon-carbon double bond.

Maleic Acid (cis-isomer): The two carboxylic acid groups are on the same side of the double

bond. This proximity leads to steric strain and intramolecular hydrogen bonding.

Fumaric Acid (trans-isomer): The two carboxylic acid groups are on opposite sides of the

double bond. This configuration minimizes steric hindrance, resulting in a more stable

molecule.[6]

The greater stability of fumaric acid is reflected in its higher melting point and lower solubility in

water compared to maleic acid.[3]

Crystallographic Data and Molecular Geometry
X-ray crystallography studies have provided precise data on the bond lengths and angles

within the maleic acid molecule. The molecule is nearly planar, and the crystal structure

reveals both intramolecular and intermolecular hydrogen bonding.[3][5]

Quantitative Data
The distinct stereochemistry of maleic and fumaric acids gives rise to quantifiable differences in

their physical and chemical properties.
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Physical Properties
Property Maleic Acid Fumaric Acid Reference(s)

IUPAC Name
(2Z)-but-2-enedioic

acid

(2E)-but-2-enedioic

acid
[1]

Molecular Formula C₄H₄O₄ C₄H₄O₄ [1]

Molar Mass 116.07 g/mol 116.07 g/mol [1]

Appearance White crystalline solid White crystalline solid

Melting Point 135 °C (decomposes) 287 °C [3]

Solubility in Water 478.8 g/L at 20 °C 7 g/L at 25 °C [3]

Heat of Combustion -1,355 kJ/mol -1,336 kJ/mol [3][6]

Acidity
Property Maleic Acid Fumaric Acid Reference(s)

pKa₁ 1.9 3.03

pKa₂ 6.07 4.44

The first dissociation of maleic acid is stronger (lower pKa₁) than that of fumaric acid due to

the stabilization of the resulting maleate monoanion by intramolecular hydrogen bonding.

Spectroscopic Data
Spectroscopy Maleic Acid Fumaric Acid Reference(s)

¹H NMR (ppm in D₂O) ~6.2-6.3 (singlet) ~6.5 (singlet)

¹³C NMR (ppm in

D₂O)

~130 (C=C), ~170

(C=O)

~135 (C=C), ~172

(C=O)

IR (cm⁻¹, major

peaks)

~3000 (O-H), ~1700

(C=O), ~1630 (C=C)

~3000 (O-H), ~1680

(C=O), ~1640 (C=C)

Experimental Protocols
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Synthesis of Maleic Acid from Maleic Anhydride
Principle: Maleic acid is commercially produced by the hydrolysis of maleic anhydride. This

reaction involves the opening of the anhydride ring by the addition of water.

Procedure:

In a flask equipped with a reflux condenser and a stirrer, add 100 mL of deionized water.

Heat the water to approximately 60-70°C.

Slowly add 50 g of maleic anhydride to the hot water while stirring continuously. The reaction

is exothermic.

Once all the maleic anhydride has been added and dissolved, continue stirring for 30

minutes to ensure complete hydrolysis.

Allow the solution to cool to room temperature, then place it in an ice bath to induce

crystallization of maleic acid.

Collect the maleic acid crystals by vacuum filtration and wash with a small amount of cold

deionized water.

Dry the crystals in a desiccator.

Isomerization of Maleic Acid to Fumaric Acid
Principle: The cis-isomer (maleic acid) can be converted to the more stable trans-isomer

(fumaric acid) by heating in the presence of a catalyst, such as a strong acid or thiourea. The

significant difference in solubility allows for easy separation of the product.

Procedure using Hydrochloric Acid:

In a round-bottom flask, dissolve 10 g of maleic acid in 20 mL of deionized water.

Add 10 mL of concentrated hydrochloric acid to the solution.

Attach a reflux condenser and heat the mixture to boiling for 30-60 minutes.
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As the reaction proceeds, a white precipitate of fumaric acid will form.

Allow the mixture to cool to room temperature.

Collect the fumaric acid crystals by vacuum filtration.

Wash the crystals with cold deionized water to remove any unreacted maleic acid and

hydrochloric acid.

Dry the fumaric acid crystals.

Determination of pKa by Potentiometric Titration
Principle: The acid dissociation constants (pKa) of a dicarboxylic acid can be determined by

titrating a solution of the acid with a strong base and monitoring the pH. The pKa values

correspond to the pH at the half-equivalence points.

Procedure:

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

Sample Preparation: Prepare a 0.1 M solution of maleic acid in deionized water.

Titration Setup: Place 50 mL of the maleic acid solution in a beaker with a magnetic stirrer.

Immerse the calibrated pH electrode in the solution.

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in

small increments (e.g., 0.5 mL). Record the pH after each addition, allowing the reading to

stabilize.

Data Analysis: Plot the pH versus the volume of NaOH added. The first equivalence point

(V₁) is the point of steepest inflection. The second equivalence point (V₂) is the subsequent

point of steepest inflection.

pKa Calculation:

pKa₁ = pH at V₁/2
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pKa₂ = pH at (V₁ + (V₂ - V₁)/2)

Signaling Pathways and Biological Relevance
While maleic acid itself is not a primary signaling molecule, its isomer, fumarate, is a key

intermediate in the Krebs cycle and has been identified as an oncometabolite. The

accumulation of fumarate due to mutations in the enzyme fumarate hydratase leads to the

activation of specific signaling pathways. Understanding these pathways is critical in the

context of certain cancers and inflammatory diseases.

Fumarate and the Nrf2 Pathway
In normal physiology, the transcription factor Nrf2, which regulates the antioxidant response, is

kept at low levels by Keap1-mediated degradation. High levels of fumarate can covalently

modify Keap1, leading to the stabilization and activation of Nrf2. This results in the upregulation

of antioxidant genes, which can be protective but can also contribute to cancer cell survival.

Caption: Fumarate-mediated activation of the Nrf2 antioxidant pathway.

Experimental Workflow: Isomerization and Analysis
The conversion of maleic acid to fumaric acid is a common laboratory experiment that

demonstrates the principles of stereoisomerism and reaction monitoring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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